molecular formula C17H21N3O3S B2360080 N-(N-(2-methoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide CAS No. 869075-61-6

N-(N-(2-methoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide

Cat. No. B2360080
CAS RN: 869075-61-6
M. Wt: 347.43
InChI Key: KXLPHZDJRDBUNM-UHFFFAOYSA-N
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Description

N-(N-(2-methoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide, also known as Ro 61-8048, is a small molecule inhibitor of human neutrophil elastase (HNE). HNE is an enzyme that plays a crucial role in the inflammatory response and is involved in a variety of diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Ro 61-8048 has been extensively studied for its potential therapeutic applications in these diseases.

Scientific Research Applications

Synthesis and Biological Activity

N-(N-(2-methoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide, as part of the benzenesulfonamide class, has been explored for various biological activities. For instance, a study by Zareef et al. (2007) synthesized a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides and evaluated them for their anti-HIV and antifungal activities. The compounds exhibited promising results in vitro, highlighting the potential therapeutic applications of benzenesulfonamides in treating infectious diseases (Zareef et al., 2007).

Photodynamic Therapy for Cancer

Another research avenue for benzenesulfonamides includes their use in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups and evaluated their photophysical and photochemical properties. The study found that these compounds have high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in PDT for cancer treatment (Pişkin et al., 2020).

Alzheimer’s Disease Research

In the context of neurodegenerative diseases, Abbasi et al. (2018) synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine and investigated their inhibitory effects on acetylcholinesterase. The study identified compounds with significant inhibitory activity, suggesting potential applications in developing treatments for Alzheimer's disease (Abbasi et al., 2018).

Antimycobacterial Agents

Exploring the antimicrobial potential, Malwal et al. (2012) reported on sulfonamides with cysteine-activated sulfur dioxide release profiles as antimycobacterial agents. Among them, N-Benzyl-2,4-dinitrobenzenesulfonamide showed higher potency than the clinical agent isoniazid against Mycobacterium tuberculosis, indicating the therapeutic potential of sulfonamides in tuberculosis treatment (Malwal et al., 2012).

Chemical Synthesis and Catalysis

In addition to biological applications, benzenesulfonamides are also significant in chemical synthesis and catalysis. For example, Chaitanya and Anbarasan (2015) developed a rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent. This methodology demonstrates the versatility of benzenesulfonamides in organic synthesis, providing efficient routes to synthesize acrylonitriles (Chaitanya & Anbarasan, 2015).

properties

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-7-9-15(10-8-13)24(21,22)20-17(18)19-12-11-14-5-3-4-6-16(14)23-2/h3-10H,11-12H2,1-2H3,(H3,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLPHZDJRDBUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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